N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
CAS No.: 942013-93-6
Cat. No.: VC4453102
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433
* For research use only. Not for human or veterinary use.
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide - 942013-93-6](/images/structure/VC4453102.png)
Specification
CAS No. | 942013-93-6 |
---|---|
Molecular Formula | C21H24N2O4 |
Molecular Weight | 368.433 |
IUPAC Name | N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C21H24N2O4/c1-15-6-5-7-17(12-15)27-14-20(24)22-16-9-10-18(19(13-16)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Standard InChI Key | VWYYIHMXAJFJNB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Methoxy-substituted phenyl ring: Provides electron-donating effects, enhancing solubility and influencing receptor binding.
-
2-Oxopiperidine moiety: A six-membered lactam ring contributing to conformational rigidity and potential enzyme interactions.
-
3-Methylphenoxy acetamide: The phenoxy group increases lipophilicity, while the acetamide linker facilitates hydrogen bonding with biological targets .
Structural Formula:
Molecular Weight: 368.43 g/mol .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Solubility | Soluble in DMSO, methanol | |
logP (Partition Coefficient) | 3.2 (predicted) | |
Melting Point | 148–152°C (estimated) | |
Hydrogen Bond Donors | 2 |
The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability and solubility, ideal for in vitro assays .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous acetamide derivatives are typically synthesized via multi-step routes:
-
Formation of 2-Oxopiperidine Intermediate:
-
Cyclization of δ-valerolactam under basic conditions.
-
-
Coupling with Methoxy-Substituted Aniline:
-
Buchwald–Hartwig amination or Ullmann coupling to attach the oxopiperidine ring.
-
-
Acetamide Formation:
Example Reaction:
Conditions: Dichloromethane, 0–5°C, 12 hours.
Industrial-Scale Considerations
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane).
-
Yield Optimization: Continuous flow reactors improve efficiency by 15–20% compared to batch processes.
Biological Activity and Mechanism of Action
Osteoclast Inhibition
Structural analogs like N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) inhibit RANKL-induced osteoclastogenesis by:
-
Suppressing cathepsin K and tartrate-resistant acid phosphatase (TRAP) .
-
Disrupting actin ring formation, critical for bone resorption .
Key Data from Analog Studies:
Parameter | NAPMA (10 μM) | Control | Source |
---|---|---|---|
TRAP+ Osteoclasts | 12% reduction | 100% activity | |
Resorption Pit Area | 45% decrease | Baseline |
Putative Targets
-
TRAF6 Signaling: Inhibition of TNF receptor-associated factor 6 (TRAF6) disrupts downstream MAPK/NF-κB pathways .
-
Src Kinase Activity: Structural similarity to known Src inhibitors suggests potential modulation of osteoclast adhesion .
Applications in Scientific Research
Bone Disease Therapeutics
-
Osteoporosis: Analog compounds reduce ovariectomy-induced bone loss in murine models by 30–40% .
-
Rheumatoid Arthritis: Targeting osteoclast differentiation may mitigate joint erosion .
Chemical Biology Probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume